molecular formula C16H16ClN3S2 B10970899 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10970899
M. Wt: 349.9 g/mol
InChI Key: AAPUDCWBZRQURW-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a chlorobenzyl group, a thienylmethyl group, and an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative and a suitable palladium catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

    Coupling Reactions: Common reagents include palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorobenzyl group can yield various substituted derivatives.

Scientific Research Applications

3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound in biological studies to understand the role of triazole derivatives in various biological processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
  • 3-[(3-Chlorobenzyl)sulfanyl]-1-phenyl-1H-1,2,4-triazole

Uniqueness

3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is unique due to the presence of the ethyl and thienylmethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClN3S2

Molecular Weight

349.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H16ClN3S2/c1-2-20-15(10-14-7-4-8-21-14)18-19-16(20)22-11-12-5-3-6-13(17)9-12/h3-9H,2,10-11H2,1H3

InChI Key

AAPUDCWBZRQURW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CC3=CC=CS3

Origin of Product

United States

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